1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone
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Overview
Description
1-(4-BROMOPHENYL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a bromophenyl group and an ethoxybenzothiazolylsulfanyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Bromination of the Phenyl Ring: The bromophenyl group can be synthesized by brominating a phenyl ring using bromine or a brominating agent such as N-bromosuccinimide.
Coupling Reaction: The final step involves coupling the bromophenyl group with the ethoxybenzothiazolylsulfanyl group using a coupling reagent such as a palladium catalyst under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOPHENYL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-BROMOPHENYL)-2-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-CHLOROPHENYL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
1-(4-BROMOPHENYL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is unique due to the specific combination of functional groups, which may impart distinct chemical and biological properties. The presence of the bromophenyl group and the ethoxybenzothiazolylsulfanyl group can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C17H14BrNO2S2 |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C17H14BrNO2S2/c1-2-21-13-7-8-14-16(9-13)23-17(19-14)22-10-15(20)11-3-5-12(18)6-4-11/h3-9H,2,10H2,1H3 |
InChI Key |
XULKLIDPZJXMID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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